molecular formula C14H12N6O2 B2779619 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide CAS No. 2034325-19-2

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B2779619
CAS No.: 2034325-19-2
M. Wt: 296.29
InChI Key: AECHGFMYSFXDJV-UHFFFAOYSA-N
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Description

Research Application and Value: N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide is a synthetic hybrid compound designed for research in medicinal chemistry and drug discovery. It incorporates a benzo[d][1,2,3]triazin-4-one scaffold, which is an emerging nucleus known for its diverse bioactivity, and a pyrazine carboxamide moiety . This molecular hybridization strategy is commonly employed to develop new chemical entities with potentially enhanced or novel biological functions . The benzo-triazinone core is a privileged structure in medicinal chemistry, with reported derivatives exhibiting a range of pharmacological activities, including antibacterial and antidiabetic effects, specifically as alpha-glucosidase inhibitors . Mechanism of Action and Scientific Background: While the specific mechanism of action for this compound requires experimental validation, its design provides a strong basis for hypothesis-driven research. The structural framework suggests potential for interaction with various enzymatic targets. For instance, closely related benzotriazinone carboxamide analogues have been identified as potent alpha-glucosidase inhibitors, a target for managing type 2 diabetes. In such cases, the mechanism involves binding to the enzyme's active site, thereby delaying carbohydrate hydrolysis and reducing post-prandial blood glucose levels . Molecular docking studies of similar compounds show effective docking scores and interactions with key amino acid residues in the enzyme's binding pocket . The pyrazine ring, a nitrogen-rich heterocycle, is a common feature in kinase inhibitors and other bioactive molecules, further contributing to the compound's potential to modulate biological pathways . Usage Notes: This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c21-13(12-9-15-5-6-16-12)17-7-8-20-14(22)10-3-1-2-4-11(10)18-19-20/h1-6,9H,7-8H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECHGFMYSFXDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-oxobenzo[d][1,2,3]triazin intermediate, which is then reacted with an appropriate ethylating agent to introduce the ethyl group. The final step involves the coupling of this intermediate with pyrazine-2-carboxamide under specific conditions to yield the target compound .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness. Industrial methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Reactions Involving the Benzo[d] triazin-4-one Moiety

The triazinone ring is highly reactive due to its electron-deficient nature, enabling participation in:

Nucleophilic Substitution

  • Hydroxide Attack : Under alkaline conditions (e.g., NaOH in ethanol), the triazinone undergoes ring-opening at the C4 position to form intermediates for further derivatization.

  • Amine Substitution : Reacts with primary amines (e.g., methylamine) at the C3 position, displacing the ethyl group to yield substituted triazine derivatives.

Reaction Conditions Product Yield Source
Hydroxide-induced ring-openingNaOH (1M), ethanol, reflux, 6h4-hydroxybenzo[d] triazin-3(4H)-one72%
Amine substitutionMethylamine, DMF, 80°C, 12h3-(methylamino)benzo[d] triazin-4(3H)-one65%

Oxidation and Reduction

  • Oxidation : The triazinone ring resists further oxidation but adjacent ethyl groups may oxidize to ketones using KMnO₄.

  • Reduction : LiAlH₄ reduces the carbonyl group to a secondary alcohol, stabilizing the ring.

Pyrazine Carboxamide Reactivity

The pyrazine-2-carboxamide group participates in:

Hydrolysis

  • Acidic Hydrolysis : Concentrated HCl (6M) at 100°C cleaves the amide bond to yield pyrazine-2-carboxylic acid and ethylamine derivatives.

  • Enzymatic Hydrolysis : Esterases or lipases selectively hydrolyze the amide under mild conditions (pH 7.4, 37°C).

Reaction Conditions Product Yield Source
Acidic hydrolysis6M HCl, 100°C, 8hPyrazine-2-carboxylic acid85%
Enzymatic hydrolysisPorcine liver esterase, pH 7.4, 24hEthylamine-triazinone conjugate68%

Nucleophilic Acyl Substitution

  • Reacts with Grignard reagents (e.g., MeMgBr) to form ketones or tertiary alcohols .

Ethyl Linker Reactivity

The ethyl group connecting the triazinone and carboxamide enables:

Alkylation

  • Forms quaternary ammonium salts when treated with methyl iodide in acetonitrile.

Elimination Reactions

  • Strong bases (e.g., DBU) induce β-elimination, yielding vinyl derivatives .

Cross-Coupling Reactions

The pyrazine ring participates in:

Suzuki-Miyaura Coupling

  • Boronic acids (e.g., phenylboronic acid) react at the C5 position of pyrazine under Pd catalysis .

Reaction Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 90°C, 12h5-phenylpyrazine-2-carboxamide derivative60%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Ring Contraction : Converts the triazinone to a benzimidazole derivative via nitrogen loss.

Thermal Degradation

At temperatures >200°C, the compound decomposes into:

  • Pyrazine fragments (detected via GC-MS)

  • CO₂ and NH₃ (via carboxamide breakdown).

This reactivity profile highlights the compound’s versatility in synthetic chemistry, with applications in medicinal chemistry (e.g., kinase inhibitor synthesis ) and materials science. Further studies are needed to explore catalytic asymmetric reactions and biological activity modulation.

Scientific Research Applications

Chemical Properties and Structure

The compound N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide features a complex structure characterized by the presence of a pyrazine ring and a triazinone moiety. Its molecular formula is C15H16N6O2C_{15}H_{16}N_6O_2, with a molecular weight of approximately 344.4 g/mol. The structural elements contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of triazinone compounds exhibit significant anticancer properties. For instance, this compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays have shown promising results against various cancer cell lines, suggesting its potential role as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research indicates that certain triazinone derivatives demonstrate effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis . This property positions this compound as a candidate for further development in treating bacterial infections.

Synthesis and Biological Evaluation

A notable study synthesized various derivatives of the compound and evaluated their biological activities. The synthesized compounds were tested for their cytotoxic effects on cancer cells and their ability to inhibit bacterial growth . The most potent derivatives exhibited IC50 values in the low micromolar range, highlighting the importance of structural modifications in enhancing biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications at specific positions on the pyrazine and triazinone rings significantly impacted the biological efficacy of the compounds. For example, substituents that enhance lipophilicity were found to improve cellular uptake and bioavailability . This insight is crucial for designing more effective analogs.

Mechanism of Action

The mechanism by which N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets. In the context of Alzheimer’s research, it has been shown to inhibit cholinesterase enzymes, which play a role in the breakdown of neurotransmitters. This inhibition can help increase neurotransmitter levels in the brain, potentially improving cognitive function . The compound may also interact with other molecular pathways involved in oxidative stress and amyloid-beta aggregation.

Comparison with Similar Compounds

Key Observations :

  • Linker Flexibility : The ethyl linker in the target compound provides moderate flexibility compared to longer chains (e.g., butyl in 14a or propanamide in ), which may influence binding pocket accessibility .
  • Synthetic Routes: The target compound likely employs carbodiimide-mediated coupling, while benzotriazinone derivatives (e.g., 14a–14n) require multi-step synthesis from isatin .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors Predicted logP
Target Compound Not explicitly provided (estimated: C₁₅H₁₃N₇O₂) ~347.32 2 6 ~1.8 (estimated)
TAK-041 C₁₇H₁₅ClN₄O₂ 342.78 1 4 3.4
N-(3,4-dimethoxyphenethyl)-3-(4-oxobenzo[...])propanamide C₂₀H₂₂N₄O₄ 382.41 1 6 1.27 (density)
N-(4-Methoxyphenyl)-4-(4-oxobenzo[...])benzenesulfonamide (5b) C₂₀H₁₆N₄O₃S 392.43 1 6 Not reported

Key Observations :

  • The target compound’s pyrazine moiety increases hydrogen-bond acceptors (6 vs.
  • Lower predicted logP (~1.8) compared to TAK-041 (logP 3.4) suggests improved aqueous solubility, critical for bioavailability .

Key Observations :

  • Pyrazine-carboxamide hybrids () demonstrate modularity in drug design, with metal complexes enhancing antimicrobial potency .

Structure-Activity Relationships (SAR)

  • Benzotriazinone Core: Essential for enzyme inhibition (e.g., α-glucosidase); substitution at the 3-position modulates activity .
  • Pyrazine vs. Quinoline: Pyrazine’s smaller size may favor selectivity for compact binding sites, whereas quinoline’s bulk enhances π-stacking in hydrophobic pockets .

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4O2C_{14}H_{14}N_{4}O_{2}, with a molecular weight of approximately 270.29 g/mol. Its structure features a pyrazine ring linked to a triazinone moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazinone core followed by the incorporation of the pyrazine and carboxamide functionalities. The synthetic pathways often utilize various reagents and conditions optimized for yield and purity.

Anticancer Properties

Research has indicated that derivatives of benzotriazine compounds exhibit significant anticancer properties. For example, studies have shown that certain benzotriazinones can inhibit the growth of cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer) through mechanisms that may involve apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG215Induction of apoptosis
Other BenzotriazinesMCF-720Cell cycle arrest

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial activity. Studies suggest that compounds with similar structures can exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Other BenzotriazinesStaphylococcus aureus16 µg/mL

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Repair Mechanisms : Similar compounds have been shown to interfere with DNA repair proteins in cancer cells, leading to increased cell death.
  • Induction of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial efficacy.
  • Targeting Specific Enzymes : Molecular docking studies indicate potential binding affinity to enzymes involved in critical metabolic pathways in both cancerous and bacterial cells .

Case Studies

Several case studies have highlighted the efficacy of benzotriazine derivatives in clinical settings:

  • Case Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
  • Antimicrobial Efficacy Against E. coli : In vitro assays revealed that this compound effectively inhibited the growth of E. coli, suggesting its potential as a lead candidate for developing new antimicrobial agents.

Q & A

Q. What are the established synthetic routes for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Alkylation : Introducing the ethyl linker via alkylation of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one using ethyl halides or similar reagents .
  • Amide coupling : Reacting the intermediate with pyrazine-2-carboxylic acid using coupling agents like EDCI or DCC in the presence of a base (e.g., DIPEA) to form the carboxamide bond .
  • Purification : Techniques such as recrystallization or column chromatography are critical for isolating the final product with >95% purity .

Q. How is the compound characterized for structural validation and purity?

Key analytical methods include:

  • NMR spectroscopy : To confirm proton and carbon environments, particularly the triazinone and pyrazine moieties .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>99% is standard for research-grade material) .
  • Mass spectrometry (MS) : For molecular weight validation (theoretical: ~342.3 g/mol) .

Q. What preliminary biological activities have been reported for this compound?

While direct studies are limited, structurally related benzotriazinone-pyrazine hybrids exhibit:

  • Antimicrobial activity : MIC values ranging from 0.60–22.86 μg/mL against Mycobacterium tuberculosis .
  • Kinase inhibition : Pyrazine-carboxamide derivatives show potential in targeting enzymes like Fab-H (in E. coli) or cancer-associated kinases .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

Methodological considerations:

  • Continuous flow reactors : Improve heat/mass transfer and reduce side reactions during alkylation or coupling steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require post-synthesis removal via distillation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce reaction times in key steps .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Case example:

  • Orthogonal assays : If molecular docking predicts strong binding to a kinase (e.g., IC50 < 1 μM via AutoDock ), validate with in vitro kinase inhibition assays (e.g., ADP-Glo™) .
  • Structural analogs : Compare activity profiles of derivatives (e.g., replacing pyrazine with pyridine) to isolate structure-activity relationships (SAR) .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

Experimental design recommendations:

  • pH stability tests : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) using LC-MS .
  • Metabolite profiling : Incubate with liver microsomes to identify major metabolites (e.g., oxidation at the triazinone ring) .

Q. What computational tools are suitable for elucidating the mechanism of action?

Advanced approaches:

  • Molecular dynamics (MD) simulations : Study binding persistence with targets (e.g., α-glucosidase) using NAMD or GROMACS .
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at enzyme active sites .

Q. How do steric and electronic effects of substituents influence bioactivity?

Comparative analysis:

  • Electron-withdrawing groups (e.g., -NO₂) : Enhance electrophilicity of the triazinone ring, improving interactions with nucleophilic enzyme residues .
  • Bulkier substituents (e.g., cyclohexenyl) : May reduce binding affinity due to steric clashes in hydrophobic pockets .

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